molecular formula C21H25FN2O3 B4441432 1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine

1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B4441432
M. Wt: 372.4 g/mol
InChI Key: NDGKANNGGDHHDK-UHFFFAOYSA-N
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Description

1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine, also known as FUBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine acts as a partial agonist at the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. It also exhibits moderate affinity for the dopamine D2 receptor subtype. The exact mechanism of action of 1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine is still under investigation, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the prefrontal cortex, which is involved in cognitive and emotional processing. It also increases the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in common organic solvents. It also exhibits good stability under normal laboratory conditions. However, it has some limitations, such as its low potency and selectivity for the 5-HT1A receptor subtype, which may require higher doses for in vivo studies.

Future Directions

There are several potential future directions for the study of 1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine. One area of interest is the development of more selective and potent analogs that can target specific receptor subtypes. Another area of interest is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of new synthetic routes and methods for the production of 1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine could also be explored.

Scientific Research Applications

1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit significant activity as a serotonin receptor agonist, particularly at the 5-HT1A receptor subtype. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-3-18(27-19-10-6-4-8-16(19)22)21(25)24-14-12-23(13-15-24)17-9-5-7-11-20(17)26-2/h4-11,18H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGKANNGGDHHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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